Indol-3-yl sodium phosphate
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Overview
Description
3-Indoxyl phosphate is a chromogenic and electrochemical substrate for alkaline phosphatase. Upon enzymatic cleavage by alkaline phosphatase, 3-indoxyl is released and subsequently oxidized to produce water-insoluble indigo, which can be quantified by colorimetric detection at 660 nm as a measure of alkaline phosphatase activity. 3-Indoxyl phosphate can also be converted to water-soluble leucoindigo by reduction of indigo in alkaline solution by sodium dithionite, which can be quantified by colorimetric detection at 415 nm or voltametric detection as a measure of alkaline phosphatase activity. 3-Indoxyl phosphate has been used in ELISAs.
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992)
Mechanism of Action
Target of Action
Indol-3-yl sodium phosphate, also known as Sodium 1H-indol-3-yl phosphate, is a derivative of indole . Indole derivatives have been found to interact with a variety of enzymes and proteins, inhibiting their activity . The primary targets of this compound are enzymes, particularly those involved in glycogen decomposition .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This interaction results in changes to the activity of the target enzymes and proteins .
Biochemical Pathways
This compound affects the biochemical pathways related to the enzymes it targets . For instance, it can influence the pathway of glycogen decomposition by inhibiting the activity of glycogen phosphorylase, an enzyme crucial for this process . This can lead to downstream effects such as changes in glucose metabolism .
Pharmacokinetics
Like other indole derivatives, it is likely to have properties that affect its bioavailability .
Result of Action
The inhibition of enzyme activity by this compound can result in molecular and cellular effects. For example, the inhibition of glycogen phosphorylase can affect the breakdown of glycogen, leading to changes in glucose levels
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be rapidly hydrolyzed by alkaline phosphatase, forming a compound that is readily oxidized in solution by ambient oxygen under basic conditions . Therefore, the pH and oxygen levels in the environment can affect the compound’s action, efficacy, and stability .
Properties
CAS No. |
3318-43-2 |
---|---|
Molecular Formula |
C8H8NNaO4P |
Molecular Weight |
236.12 g/mol |
IUPAC Name |
disodium;1H-indol-3-yl phosphate |
InChI |
InChI=1S/C8H8NO4P.Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12); |
InChI Key |
YQSBOERSRZHKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O.[Na] |
boiling_point |
greater than or equal to 482 °F at 760 mm Hg (NTP, 1992) |
melting_point |
greater than 662 °F (decomposes) (NTP, 1992) |
3318-43-2 | |
physical_description |
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992) |
solubility |
greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Synonyms |
3-Indolyl Phosphate Disodium Salt; 3-Indoxyl Phosphate Disodium Salt; |
vapor_density |
less than 1 (NTP, 1992) (Relative to Air) |
vapor_pressure |
less than 1 mm Hg (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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